(1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone
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Overview
Description
(1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone is an organic compound that features both an imidazole and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone typically involves the condensation of 1-ethyl-1H-imidazole-2-carbaldehyde with furan-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: (1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring may interact with biological macromolecules through π-π stacking or hydrogen bonding, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: Similar structure but lacks the imidazole ring.
Di(1H-imidazol-1-yl)methanone: Contains two imidazole rings but no furan ring.
Uniqueness
(1-Ethyl-1H-imidazol-2-yl)(furan-2-yl)methanone is unique due to the presence of both an imidazole and a furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62366-29-4 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-6-5-11-10(12)9(13)8-4-3-7-14-8/h3-7H,2H2,1H3 |
InChI Key |
HDUBYTNPKCJGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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